
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate is an organic compound with the molecular formula C10H19ClO4 It is a derivative of pentanoic acid and features a chloro group, two methoxy groups, and two dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate typically involves the esterification of 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-3,3-dimethylpentanoate: Lacks the methoxy groups, leading to different reactivity and applications.
Methyl 5,5-dimethoxy-3,3-dimethylpentanoate:
Methyl 4-chloro-5-methoxy-3,3-dimethylpentanoate: Contains only one methoxy group, resulting in different properties.
Uniqueness
Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
79749-60-3 |
|---|---|
Formule moléculaire |
C10H19ClO4 |
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,6-7(12)13-3)8(11)9(14-4)15-5/h8-9H,6H2,1-5H3 |
Clé InChI |
PQPQTSRPIRILSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OC)C(C(OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


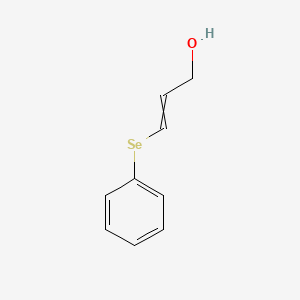
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)

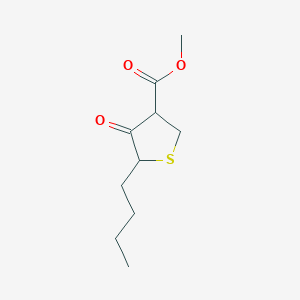
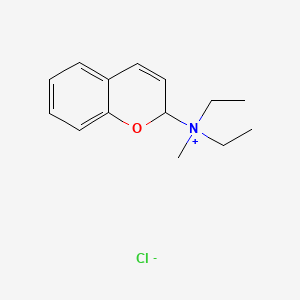
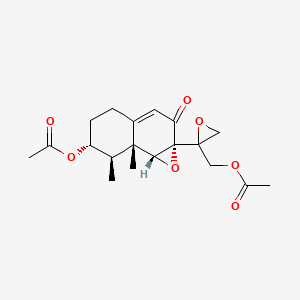
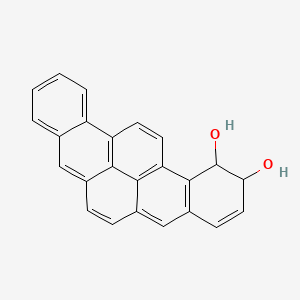
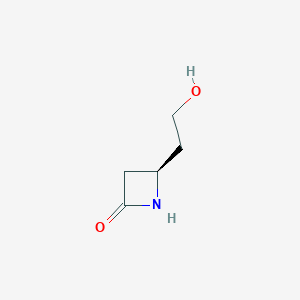
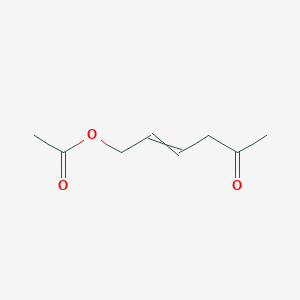
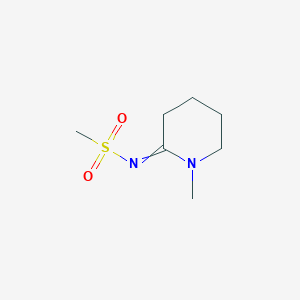

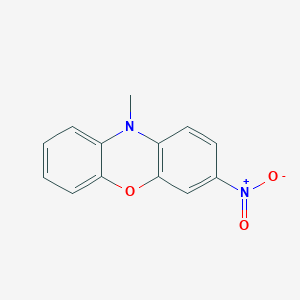

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
